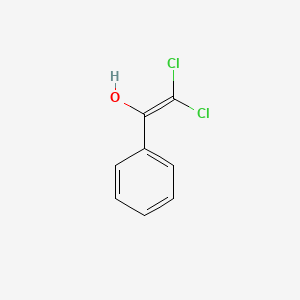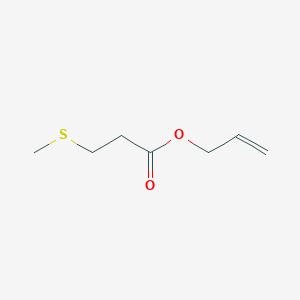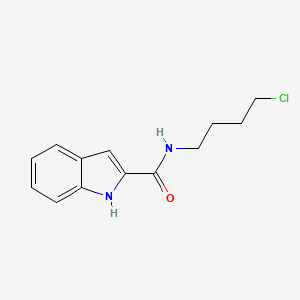
5-Ethenylideneoctan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenylideneoctan-3-ol is an organic compound characterized by its unique structure, which includes an ethenylidene group attached to an octan-3-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylideneoctan-3-ol can be achieved through several methods. One common approach involves the reaction of octanal with ethylmagnesium bromide, followed by dehydration to form the ethenylidene group. The reaction typically requires a dry, inert atmosphere and is conducted at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of chromium (II) chloride and nickel (II) chloride as catalysts in a controlled environment can facilitate the formation of the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethenylideneoctan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are often used for substitution reactions.
Major Products:
Oxidation: Formation of octanoic acid or octanal.
Reduction: Formation of 5-ethylideneoctan-3-ol.
Substitution: Formation of esters or ethers depending on the substituent used
Aplicaciones Científicas De Investigación
5-Ethenylideneoctan-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile
Mecanismo De Acción
The mechanism of action of 5-Ethenylideneoctan-3-ol involves its interaction with specific molecular targets. In biological systems, it can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The compound’s effects are mediated through its ability to alter the redox state within cells, leading to the activation of defense mechanisms .
Comparación Con Compuestos Similares
1-Octen-3-ol: Shares a similar backbone but lacks the ethenylidene group.
3-Octanol: Similar structure but without the ethenylidene group.
5-Ethylideneoctan-3-ol: A reduced form of 5-Ethenylideneoctan-3-ol.
Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
821782-48-3 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-4-7-9(5-2)8-10(11)6-3/h10-11H,2,4,6-8H2,1,3H3 |
Clave InChI |
SVAGCVPSVGLAOX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C=C)CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)

![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)


![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)

![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
